Sodium thioctate

Catalog No.
S742688
CAS No.
2319-84-8
M.F
C8H14NaO2S2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium thioctate

CAS Number

2319-84-8

Product Name

Sodium thioctate

IUPAC Name

sodium;5-(dithiolan-3-yl)pentanoate

Molecular Formula

C8H14NaO2S2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);

InChI Key

YMRCBXUDLIHEKH-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Synonyms

sodium thioctate;Sodium 5-(dithiolan-3-yl)pentanoate;Thioctic acid sodium salt;SODIUM LIPOATE;alpha-Lipoic Acid Sodium;ALPHALIPOICACIDSODIUMSALT;Sodium thioctate SODIUM LIPOATE

Canonical SMILES

C1CSSC1CCCCC(=O)O.[Na]

Isomeric SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Antioxidant Properties

One of the most studied aspects of sodium thioctate is its antioxidant activity. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and glutathione, potentially protecting cells from oxidative damage []. This property has led to its investigation in various conditions associated with oxidative stress, including:

  • Diabetic neuropathy: Studies suggest that sodium thioctate may improve symptoms of diabetic neuropathy, such as pain, burning, and numbness, by reducing oxidative stress and inflammation [].
  • Neurodegenerative diseases: Research suggests potential benefits of sodium thioctate in neurodegenerative diseases like Alzheimer's and Parkinson's disease, although further studies are needed to confirm its efficacy [].

Metal Chelating Properties

Sodium thioctate also exhibits metal chelating properties, meaning it can bind to metal ions like iron and copper. This ability might contribute to its potential benefits in:

  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest that sodium thioctate may improve liver function in patients with NAFLD by reducing oxidative stress and iron accumulation in the liver [].

Other Research Areas

Ongoing research explores the potential applications of sodium thioctate in various other conditions, including:

  • Cardiovascular diseases: Studies are investigating the potential of sodium thioctate to improve cardiovascular health by reducing oxidative stress and inflammation [].
  • HIV/AIDS: Research suggests that sodium thioctate may improve immune function and slow disease progression in HIV-positive individuals [].

Sodium thioctate, also known as sodium alpha-lipoate, is the sodium salt of thioctic acid, a compound that plays a crucial role in mitochondrial energy metabolism. It has the molecular formula C8H13NaO2S2C_8H_{13}NaO_2S_2 and is characterized by its yellow crystalline appearance. Sodium thioctate is soluble in water, which enhances its bioavailability compared to its free acid form, thioctic acid . This compound is recognized for its antioxidant properties and is commonly utilized in dietary supplements and therapeutic applications.

The exact mechanism of action of sodium thioctate is still being elucidated, but several potential pathways are involved:

  • Antioxidant Activity: The disulfide bond in sodium thioctate can scavenge free radicals, protecting cells from oxidative damage [2].
  • Cellular Metabolism: It plays a role in converting glucose to energy by aiding enzymes in the Krebs cycle [6].
  • Metal Chelation: Sodium thioctate may chelate metal ions, potentially reducing their harmful effects in some conditions [7].

2: 6: .pubmed/203827427: .pubmed/11160280

, including:

  • Oxidation-Reduction Reactions: It can undergo oxidation to form disulfide compounds or reduction to regenerate thiol groups.
  • Substitution Reactions: Sodium thioctate can react with electrophiles due to the nucleophilic nature of its thiol groups.
  • Complexation: It can form complexes with metal ions, which may enhance its antioxidant activity.

Sodium thioctate exhibits significant biological activities, primarily attributed to its role as an antioxidant. It scavenges free radicals and regenerates other antioxidants such as vitamins C and E. Additionally, it plays a role in glucose metabolism by enhancing insulin sensitivity and has been studied for its potential neuroprotective effects, particularly in conditions like diabetic neuropathy . Furthermore, sodium thioctate has shown promise in reducing inflammation and improving mitochondrial function.

Sodium thioctate can be synthesized through several methods:

  • Neutralization of Thioctic Acid: Thioctic acid is neutralized with sodium hydroxide or sodium bicarbonate to produce sodium thioctate.
  • Chemical Reduction: The synthesis may also involve the reduction of disulfide compounds under alkaline conditions.
  • Biotechnological Methods: Some approaches utilize microbial fermentation processes to produce thioctic acid, which is then converted to its sodium salt .

Sodium thioctate has a variety of applications:

  • Nutritional Supplements: Commonly included in dietary supplements for its antioxidant properties.
  • Therapeutic Uses: Used in the management of diabetic neuropathy and other metabolic disorders.
  • Cosmetic Industry: Incorporated into skincare products for its skin-protective properties.
  • Veterinary Medicine: Employed in animal health for similar therapeutic benefits .

Research indicates that sodium thioctate interacts with various biological systems:

  • Drug Interactions: It may enhance the efficacy of certain medications used for diabetes and neurodegenerative diseases by improving insulin sensitivity and reducing oxidative stress.
  • Synergistic Effects: Sodium thioctate has been studied for its synergistic effects when combined with other antioxidants, potentially leading to enhanced therapeutic outcomes .
  • Bioavailability Studies: Studies show that converting thioctic acid to its sodium salt form significantly improves its solubility and absorption in the body, making it more effective as a therapeutic agent .

Sodium thioctate shares structural similarities with several other compounds, notably lipoic acid derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Thioctic AcidFree acid formLess soluble than sodium thioctate
Dihydrolipoic AcidReduced formMore potent antioxidant but less stable
Sodium R-lipoateSodium salt of R-lipoic acidImproved bioavailability over lipoic acid
Acetyl-L-carnitineCarnitine derivativeInvolved in fatty acid metabolism
Alpha-lipoic AcidNatural antioxidantExists in both oxidized and reduced forms

Sodium thioctate's uniqueness lies in its enhanced solubility and bioavailability compared to its parent compound, making it more effective for therapeutic applications . Its dual role as an antioxidant and metabolic enhancer distinguishes it from many other compounds within the same category.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.03329131 g/mol

Monoisotopic Mass

229.03329131 g/mol

Heavy Atom Count

13

Other CAS

2319-84-8

Wikipedia

Sodium thioctate

Dates

Modify: 2023-08-15

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